1,9-Diaminononane

Catalog No.
S1893736
CAS No.
646-24-2
M.F
C9H22N2
M. Wt
158.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,9-Diaminononane

CAS Number

646-24-2

Product Name

1,9-Diaminononane

IUPAC Name

nonane-1,9-diamine

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2

InChI Key

SXJVFQLYZSNZBT-UHFFFAOYSA-N

SMILES

C(CCCCN)CCCCN

Canonical SMILES

C(CCCCN)CCCCN
  • Analytical Chemistry:

    • 1,9-Diaminononane can be used as a derivatization agent for spermine and spermidine, which are polyamines found in various foods. By derivatizing these molecules with 1,9-Diaminononane, scientists can improve their detection sensitivity using a technique called matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS) []. This application allows researchers to more accurately measure spermine and spermidine levels in food samples.
  • Biochemistry:

    • Another potential application of 1,9-Diaminononane lies in the identification of proteins involved in apoptosis (programmed cell death). Researchers can utilize 1,9-Diaminononane to derivatize proteins treated with spermine and spermidine. Subsequent analysis using nano-flow ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) can help identify these apoptosis-related proteins []. This approach can contribute to a better understanding of the cell death process and potentially lead to new therapeutic strategies.
  • Origin: 1,9-Diaminononane is not a naturally occurring compound. It is synthesized in laboratories for various applications [].
  • Significance: While not as widely used as some other diamines, 1,9-Diaminononane finds applications as an organic intermediate in chemical synthesis. It's also used in research for detecting specific molecules like spermine and spermidine in food samples.

Molecular Structure Analysis

1,9-Diaminononane has the chemical formula C9H22N2. Its key features include:

  • A linear hydrocarbon chain with nine carbons.
  • Two primary amine groups (NH2) positioned at the first and ninth carbon atoms of the chain [].
  • The presence of amine groups makes it a polar molecule capable of hydrogen bonding [].

Noteworthy aspects

The distance between the two amine groups allows for specific interactions with other molecules depending on the application.


Chemical Reactions Analysis

  • Synthesis: The synthesis route likely involves a reaction between a dihaloalkane (a molecule with two halogen atoms on the hydrocarbon chain) and ammonia (NH3) [].
  • Possible reactions: Due to the presence of amine groups, 1,9-Diaminononane can undergo reactions typical of primary amines, such as acylation (formation of amides) and alkylation (formation of secondary or tertiary amines) [].

Physical And Chemical Properties Analysis

  • Melting point: 35-37 °C [].
  • Boiling point: 258-259 °C at 756 mmHg [].
  • Solubility: Information on specific solubility is limited, but due to the presence of amine groups, it's likely soluble in polar solvents like water and alcohols, and less soluble in non-polar solvents like hexane [].
  • Stability: Data on stability is not readily available. However, primary amines can be susceptible to oxidation under certain conditions [].

1,9-Diaminononane doesn't have a well-defined biological role. Its mechanism of action in research applications is specific to the intended use.

  • Detection of Polyamines: In detecting spermine and spermidine (polyamines), 1,9-Diaminononane likely interacts with these molecules through its amine groups, forming complexes that can be identified using a technique called matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS).
  • Limited data: Extensive safety information on 1,9-Diaminononane is not readily available.
  • General precautions: As with most amines, it's advisable to handle 1,9-Diaminononane with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to potential flammability, irritating vapors, and corrosive properties common to amines [].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (20.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (79.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (79.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (10.42%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

646-24-2

Wikipedia

Nonamethylenediamine

Dates

Modify: 2023-08-16

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